

# Application Notes: Acid Red 29 (Chromotrope 2R) as a Counterstain in Immunohistochemistry

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## Compound of Interest

Compound Name: Acid red 29(2-)

Cat. No.: B1230535

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## Introduction

Acid Red 29, also known under its common histological name Chromotrope 2R, is an azo dye that can be effectively utilized as a counterstain in immunohistochemistry (IHC). While less common than hematoxylin, Acid Red 29 provides a vibrant red to reddish-orange coloration to cytoplasm, collagen, and muscle fibers, offering a distinct alternative for visualizing tissue morphology in contrast to brown (DAB) or other colored chromogens used for antigen detection.<sup>[1][2][3][4]</sup> Its application is particularly valuable when a blue nuclear counterstain is not desired or when seeking to highlight specific cytoplasmic features or connective tissue in conjunction with the primary antibody staining.

## Principle of Staining

Acid Red 29 is an anionic dye that binds to basic components of the cell, primarily proteins in the cytoplasm and extracellular matrix.<sup>[4]</sup> The intensity of the staining is pH-dependent, with a more acidic environment generally enhancing the staining of cytoplasmic and connective tissue elements. In IHC, it serves to provide context to the specific antibody-antigen localization by highlighting the general tissue architecture.

## Applications in Immunohistochemistry

Acid Red 29 is a versatile counterstain that can be employed in various IHC applications:

- **Alternative to Eosin:** It can serve as a substitute for eosin in protocols where a red cytoplasmic counterstain is preferred.[\[1\]](#)[\[2\]](#)
- **Trichrome Staining:** While traditionally part of multicomponent staining methods like Gomori's trichrome stain to differentiate muscle from collagen, a simplified Acid Red 29 counterstain can provide similar cytoplasmic and stromal visualization in an IHC workflow.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Highlighting Eosinophils:** Acid Red 29 has been shown to be effective in staining eosinophil granules a bright red, which can be beneficial in studies involving inflammatory responses.[\[7\]](#)[\[8\]](#)
- **Contrast with Non-Brown Chromogens:** It provides excellent contrast when the chromogen used for antigen detection is blue or green.

## Physicochemical Properties of Acid Red 29 (Chromotrope 2R)

Property	Value	Reference
Synonyms	Chromotrope 2R, C.I. 16570, Mordant Blue 80	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>16</sub> H <sub>10</sub> N <sub>2</sub> Na <sub>2</sub> O <sub>8</sub> S <sub>2</sub>	<a href="#">[9]</a>
Molecular Weight	468.37 g/mol	<a href="#">[9]</a>
Appearance	Red to reddish-brown powder	
Solubility	Soluble in water	<a href="#">[9]</a>

## Experimental Protocols

### I. Preparation of Acid Red 29 Staining Solution

This protocol describes the preparation of a 0.5% Acid Red 29 solution, a commonly used concentration for histological and immunohistochemical counterstaining.

Materials:

- Acid Red 29 (Chromotrope 2R) powder (C.I. 16570)

- Distilled water
- Phenol (optional, for enhanced eosinophil staining)
- Glacial Acetic Acid (for pH adjustment)
- Graduated cylinders
- Beakers
- Magnetic stirrer and stir bar
- Filter paper

Solution Preparation:

Solution Component	Quantity for 100 mL
Acid Red 29 (Chromotrope 2R)	0.5 g
Distilled Water	100 mL
Glacial Acetic Acid	0.5 mL (to achieve a pH of approx. 2.5-3.0)

Procedure:

- Add 100 mL of distilled water to a beaker.
- Place the beaker on a magnetic stirrer and add the stir bar.
- Slowly add 0.5 g of Acid Red 29 powder to the water while stirring.
- Continue stirring until the powder is completely dissolved.
- Add 0.5 mL of glacial acetic acid to the solution and mix thoroughly.
- Filter the solution using filter paper to remove any undissolved particles.

- Store the solution in a tightly capped bottle at room temperature. The solution is stable for several weeks.

## II. Immunohistochemistry Counterstaining Protocol with Acid Red 29

This protocol assumes that the preceding steps of deparaffinization, rehydration, antigen retrieval, blocking, primary and secondary antibody incubations, and chromogen development (e.g., with DAB) have been completed.

### Materials:

- Stained slides (after chromogen development)
- 0.5% Acid Red 29 staining solution
- Distilled water
- Graded ethanol solutions (70%, 95%, 100%)
- Xylene or xylene substitute
- Mounting medium
- Coverslips
- Staining jars

### Procedure:

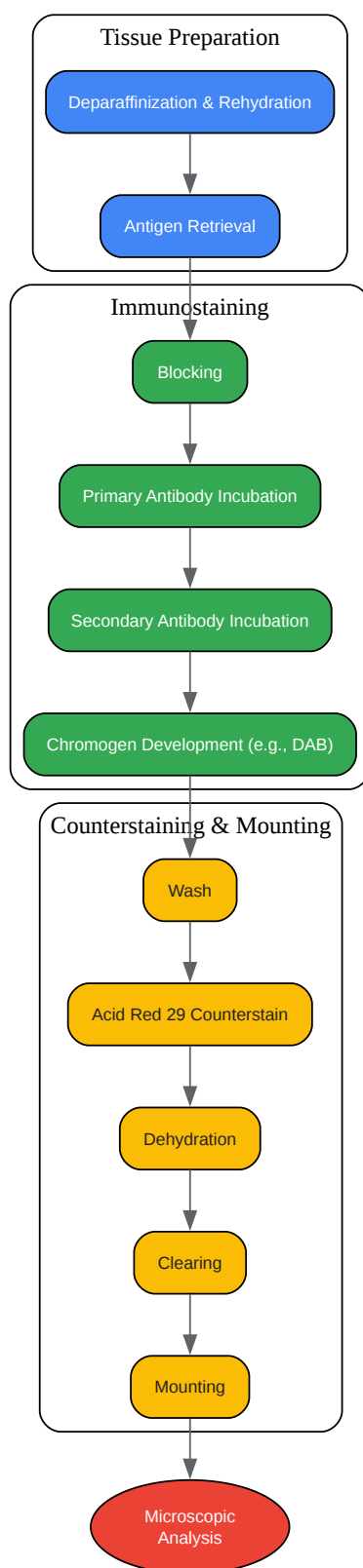
- **Washing:** Following the final wash step after chromogen development, rinse the slides thoroughly with distilled water.
- **Counterstaining:** Immerse the slides in the 0.5% Acid Red 29 staining solution for 1-3 minutes. The optimal staining time may need to be determined empirically based on the tissue type and desired staining intensity.
- **Washing:** Briefly rinse the slides in distilled water to remove excess stain.

- Dehydration: Dehydrate the sections through graded ethanol solutions:
  - 70% ethanol for 1 minute.
  - 95% ethanol for 1 minute (two changes).
  - 100% ethanol for 1 minute (two changes).
- Clearing: Clear the slides in xylene or a xylene substitute for 2-5 minutes (two changes).
- Mounting: Apply a drop of mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.
- Drying: Allow the slides to dry before microscopic examination.

#### Expected Results:

- Target Antigen (with DAB chromogen): Brown
- Cytoplasm and Muscle: Red to reddish-orange
- Collagen: Red
- Nuclei: Will remain largely unstained or may show very light pinkish hue, depending on the preceding IHC steps.

## Workflow and Signaling Pathway Diagrams



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Caption: Immunohistochemistry workflow with Acid Red 29 counterstaining.

As Acid Red 29 is a general cytoplasmic and connective tissue stain, a specific signaling pathway diagram is not directly applicable. The provided workflow diagram illustrates the logical sequence of the experimental protocol.

## References

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